molecular formula C47H64N4O12 B12412402 Rifapentine-d9

Rifapentine-d9

Cat. No.: B12412402
M. Wt: 886.1 g/mol
InChI Key: WDZCUPBHRAEYDL-TXWGDHNISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifapentine-d9 typically begins with Rifamycin S as the starting material. The key step involves the reaction of Rifamycin S with dihydroxy methyl tert-butyl amine in an organic solvent under controlled conditions . The reaction is followed by crystallization, washing, and recrystallization to obtain the pure this compound compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Rifapentine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Mechanism of Action

Rifapentine-d9 exerts its effects by inhibiting DNA-dependent RNA polymerase activity in susceptible bacterial cells. This inhibition leads to the suppression of RNA synthesis, ultimately causing cell death . The molecular target of this compound is the bacterial RNA polymerase enzyme, which is essential for the transcription process. By binding to this enzyme, this compound disrupts the normal functioning of bacterial cells, leading to their elimination .

Comparison with Similar Compounds

Properties

Molecular Formula

C47H64N4O12

Molecular Weight

886.1 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D

InChI Key

WDZCUPBHRAEYDL-TXWGDHNISA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Origin of Product

United States

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